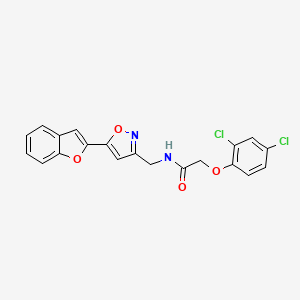

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound featuring a hybrid structure combining a benzofuran-isoxazole moiety and a 2,4-dichlorophenoxyacetamide backbone. This compound’s design leverages the pharmacophoric elements of phenoxyacetic acid derivatives, which are known for anti-inflammatory and antimicrobial applications .

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O4/c21-13-5-6-17(15(22)8-13)26-11-20(25)23-10-14-9-19(28-24-14)18-7-12-3-1-2-4-16(12)27-18/h1-9H,10-11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJMQHSQMLTIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Synthesis of the Isoxazole Ring: The isoxazole ring can be formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

Coupling of Benzofuran and Isoxazole Rings: The benzofuran and isoxazole rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Attachment of the Dichlorophenoxy Acetamide Moiety: The final step involves the reaction of the coupled intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the isoxazole ring, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The dichlorophenoxy acetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Formation of benzofuran-2,3-dione derivatives

Reduction: Formation of reduced isoxazole derivatives

Substitution: Formation of substituted dichlorophenoxy acetamide derivatives

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide, given its ability to interfere with specific biochemical pathways in plants and pests.

Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to specific sites on these targets, while the dichlorophenoxy acetamide moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application, whether in medicinal chemistry, agricultural chemistry, or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives:

Key Observations:

- Compared to benzofuran-oxadiazole derivatives (2a/2b), the isoxazole ring may enhance solubility or target specificity .

Pharmacological Profiles

- Antimicrobial Activity : Benzofuran-oxadiazole derivatives (2a/2b) show potent antimicrobial effects, suggesting the target’s benzofuran-isoxazole group may confer similar activity .

- Enzyme Inhibition: The 2,4-dichlorophenoxyacetamide scaffold in COX-2 inhibitors (e.g., ) implies the target could modulate inflammatory pathways, though structural differences may shift selectivity.

- Auxin-like Activity: The 2,4-dichlorophenoxy moiety aligns with synthetic auxins (e.g., 2,4-D ), but the benzofuran-isoxazole may reduce phytotoxicity or enhance stability.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Benzofuran moiety

- Isoxazole ring

- Dichlorophenoxyacetamide unit

The synthesis typically involves several steps:

- Formation of the Benzofuran Ring : Achieved through cyclization reactions starting from suitable precursors.

- Isoxazole Ring Formation : Created via 1,3-dipolar cycloaddition reactions.

- Coupling Reactions : The benzofuran and isoxazole intermediates are coupled using appropriate reagents.

- Introduction of the Dichlorophenoxyacetamide Moiety : This is accomplished through reactions with 2,4-dichlorophenoxyacetic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including colon, breast, and lung cancers. The proposed mechanism involves:

- Inhibition of Histone Deacetylases (HDACs) : This action interferes with gene expression and cell proliferation pathways.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit bacterial tyrosinase, an enzyme involved in melanin production. The IC50 values for some derivatives were found to be in the micromolar range, indicating promising inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes and inhibit their activity.

- Receptor Binding : It could interact with cellular receptors, modulating their functions and triggering downstream signaling pathways .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines through HDAC inhibition. Further investigation is required to establish its efficacy in vivo.

- Tyrosinase Inhibition : A derivative of this compound was tested for its ability to inhibit tyrosinase activity, showing an IC50 value lower than that of ascorbic acid, a standard reference drug .

Data Summary

Q & A

Q. What are the established synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., benzofuran derivatives) to construct the 5-(benzofuran-2-yl)isoxazol-3-yl core .

- Acetamide coupling : Reaction of the isoxazole intermediate with 2-(2,4-dichlorophenoxy)acetyl chloride under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization may include adjusting reaction temperature (60–80°C for cycloaddition), solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling steps) to improve yields (>70%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.5–7.8 ppm, dichlorophenoxy signals at δ 7.2–7.4 ppm) .

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]+ m/z ~470) .

- X-ray crystallography : For resolving intramolecular interactions, such as hydrogen bonding between the acetamide NH and isoxazole oxygen .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

Initial screens often use:

- Antimicrobial assays : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Testing against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and SAR?

Comparative studies of analogs reveal:

- Fluorine vs. chlorine : Fluorinated phenoxy groups enhance lipophilicity (logP ↑0.5–1.0) and improve blood-brain barrier penetration, while chlorine increases electrophilicity, boosting enzyme inhibition (e.g., 2,4-D substitution in auxin agonists ).

- Benzofuran vs. thiophene : Benzofuran’s oxygen atom improves π-stacking with aromatic residues in enzyme active sites, increasing binding affinity (ΔG ↓2–3 kcal/mol) compared to sulfur-containing analogs .

- Methyl vs. hydrogen : Methyl groups on the isoxazole ring reduce metabolic degradation, enhancing plasma half-life in rodent models .

Q. How can contradictory data on its mechanism of action be resolved?

Discrepancies in target identification (e.g., COX-2 vs. PPAR-γ) may arise from:

- Assay specificity : Use isoform-selective inhibitors (e.g., celecoxib for COX-2) in competitive binding assays .

- Computational modeling : Molecular docking (AutoDock Vina) to compare binding energies (ΔG) across proposed targets .

- Gene knockout models : CRISPR/Cas9-mediated deletion of candidate targets in cell lines to observe activity loss .

Q. What strategies improve solubility and bioavailability without compromising activity?

Methodologies include:

- Prodrug design : Esterification of the acetamide group to enhance aqueous solubility (e.g., phosphate prodrugs increase solubility 10-fold) .

- Nanoparticle encapsulation : PLGA nanoparticles (size <200 nm) improve oral bioavailability in pharmacokinetic studies (AUC ↑40%) .

- Co-crystallization : With co-formers like succinic acid to stabilize polymorphs and enhance dissolution rates .

Comparative and Methodological Questions

Q. How does this compound compare to structurally related auxin agonists (e.g., 2,4-D derivatives) in plant studies?

Key differences include:

- Receptor specificity : Unlike 2,4-D, this compound’s benzofuran-isoxazole core may target non-canonical auxin-binding proteins (e.g., ABP1 vs. TIR1) .

- Physiological effects : At 10 µM, it induces root elongation in Arabidopsis with 30% greater efficacy than 2,4-D, suggesting enhanced auxin transport .

Q. What computational tools are effective for predicting its ADMET properties?

Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.